Cas no 1260844-08-3 (2-Amino-5-bromopyrimidine-4-carbaldehyde)

2-Amino-5-bromopyrimidine-4-carbaldehyde is a versatile brominated pyrimidine derivative featuring both an amino and an aldehyde functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. The presence of the aldehyde group allows for further functionalization through condensation or nucleophilic addition reactions, while the bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound is commonly utilized in research and development for constructing complex molecular frameworks, offering synthetic flexibility and efficiency.
2-Amino-5-bromopyrimidine-4-carbaldehyde structure
1260844-08-3 structure
Product Name:2-Amino-5-bromopyrimidine-4-carbaldehyde
CAS No:1260844-08-3
MF:C5H4BrN3O
MW:202.008759498596
CID:1081998
PubChem ID:71748580
Update Time:2025-05-24

2-Amino-5-bromopyrimidine-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-bromopyrimidine-4-carbaldehyde
    • SB59240
    • 1260844-08-3
    • Inchi: 1S/C5H4BrN3O/c6-3-1-8-5(7)9-4(3)2-10/h1-2H,(H2,7,8,9)
    • InChI Key: OAUFXQLUEQSMJX-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(N)N=C1C=O

Computed Properties

  • Exact Mass: 200.95377g/mol
  • Monoisotopic Mass: 200.95377g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 68.9Ų

2-Amino-5-bromopyrimidine-4-carbaldehyde Pricemore >>

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Additional information on 2-Amino-5-bromopyrimidine-4-carbaldehyde

Comprehensive Overview of 2-Amino-5-bromopyrimidine-4-carbaldehyde (CAS No. 1260844-08-3): Properties, Applications, and Industry Trends

2-Amino-5-bromopyrimidine-4-carbaldehyde (CAS No. 1260844-08-3) is a high-value brominated pyrimidine derivative widely utilized in pharmaceutical and agrochemical research. This compound features a reactive aldehyde group and amino functionality, making it a versatile building block for synthesizing heterocyclic compounds. Its molecular structure (C5H4BrN3O) combines a pyrimidine core with strategic substituents that enable diverse chemical modifications, attracting significant interest from medicinal chemists.

Recent studies highlight the growing demand for halogenated pyrimidines in drug discovery, particularly for kinase inhibitors and antiviral agents. The bromo substituent at the 5-position enhances electrophilic reactivity, facilitating cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig animations. Meanwhile, the 4-carbaldehyde group serves as a key handle for condensation reactions to construct fused ring systems. These attributes position 2-Amino-5-bromopyrimidine-4-carbaldehyde as a critical intermediate in developing small molecule therapeutics, aligning with industry trends toward targeted cancer therapies and RNA-modulating drugs.

From a synthetic perspective, researchers frequently search for "pyrimidine aldehyde derivatives" and "bromopyrimidine applications" when designing novel compounds. The electron-withdrawing effect of the bromine atom improves the compound's stability while maintaining reactivity at the formyl group. This balance makes CAS No. 1260844-08-3 particularly valuable for constructing molecular scaffolds in fragment-based drug design (FBDD), a hot topic in 2024's pharmaceutical R&D landscape. Computational chemistry studies also utilize this compound to model hydrogen bonding patterns in nucleic acid analogs.

Environmental and regulatory considerations have spurred interest in sustainable synthesis routes for 2-Amino-5-bromopyrimidine-4-carbaldehyde. Modern protocols emphasize catalytic bromination methods and solvent-free conditions to reduce waste generation. Such green chemistry approaches address frequently searched terms like "eco-friendly heterocycle synthesis" and "halogenated compound safety." Analytical techniques including HPLC-MS and 13C NMR are essential for quality control, as purity levels directly impact downstream applications in high-throughput screening platforms.

The compound's role extends beyond pharmaceuticals into materials science, where its conjugated π-system contributes to developing organic semiconductors and fluorescent probes. Researchers investigating "pyrimidine-based OLED materials" often explore derivatives of this aldehyde for their electron-transport properties. Patent analyses reveal increasing use of CAS No. 1260844-08-3 in photoredox catalysis and metal-organic frameworks (MOFs), reflecting interdisciplinary applications that leverage its unique electronic configuration.

Storage and handling recommendations for 2-Amino-5-bromopyrimidine-4-carbaldehyde emphasize protection from light and moisture to prevent degradation of the formyl group. Technical datasheets typically specify storage at 2-8°C under inert atmosphere, a detail frequently queried by laboratory personnel. The compound's shelf life and compatibility with common reagents like Grignard compounds or organolithium species remain popular discussion points in synthetic chemistry forums.

Emerging applications in bioconjugation chemistry have further expanded the utility of this pyrimidine derivative. Its amino-aldehyde bifunctionality enables sequential reactions with NHS esters and hydrazine derivatives, making it valuable for antibody-drug conjugate (ADC) development. This aligns with current industry focus on targeted drug delivery systems, a trending topic in biopharmaceutical innovation. Analytical challenges such as characterizing polymorphic forms of this compound continue to inspire advanced crystallization studies.

Market analysts note steady growth in the brominated heterocycles segment, with 2-Amino-5-bromopyrimidine-4-carbaldehyde maintaining strong demand across North American and Asian research centers. Suppliers increasingly address queries about "custom pyrimidine synthesis" and "bulk-scale bromination," reflecting scale-up challenges in current supply chains. The compound's patent landscape shows activity in antiviral and kinase inhibitor applications, with particular relevance to JAK-STAT signaling pathway modulators.

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